![molecular formula C13H16N2O3 B4881135 methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate](/img/structure/B4881135.png)
methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate, also known as MAP, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. MAP belongs to a class of compounds known as aziridines, which are characterized by a three-membered ring containing a nitrogen atom. Aziridines have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Wirkmechanismus
The exact mechanism by which methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate exerts its anticancer effects is not fully understood. However, it is believed to act by inducing DNA damage and inhibiting DNA repair mechanisms, leading to cell cycle arrest and apoptosis. methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects:
In addition to its anticancer effects, methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antiviral activity against a number of viruses, including HIV and herpes simplex virus. methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate has also been shown to possess antibacterial activity against a number of Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate for lab experiments is its potent cytotoxic activity against cancer cells. This makes it an ideal compound for studying the mechanisms underlying cancer cell death and identifying potential targets for cancer therapy. However, one limitation of methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate. Another area of interest is the identification of potential synergistic combinations of methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate with other anticancer drugs, which may enhance its efficacy against cancer cells. Finally, further studies are needed to fully elucidate the mechanisms underlying the anticancer and antiviral effects of methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate, which may lead to the development of more effective therapies for these diseases.
Synthesemethoden
Methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate can be synthesized using a variety of methods, including the reaction of a phenylpropanoic acid derivative with an aziridine precursor. One commonly used method involves the reaction of methyl 3-phenylpropanoate with ethylenediamine and carbon dioxide to form the corresponding aziridine intermediate, which is then reacted with an isocyanate to yield methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate has been extensively studied for its potential applications in cancer treatment. It has been shown to possess potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism by which many anticancer drugs exert their effects.
Eigenschaften
IUPAC Name |
methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)10(15-8-11(15)12(14)16)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJJGNPVELGBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N2CC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4881065.png)
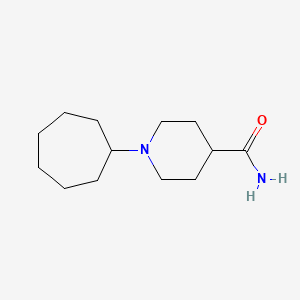
![11-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881081.png)
![7-benzoyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881084.png)
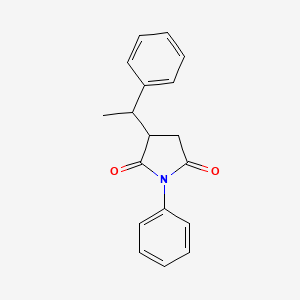
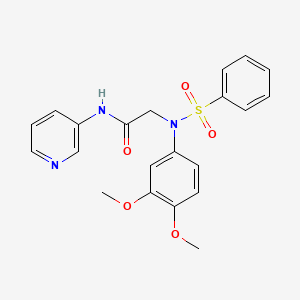
![butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4881102.png)
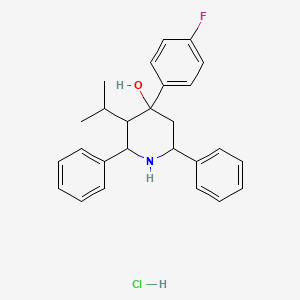
![1-(3-chloro-4-methylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881110.png)
![methyl 5-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4881115.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4881116.png)
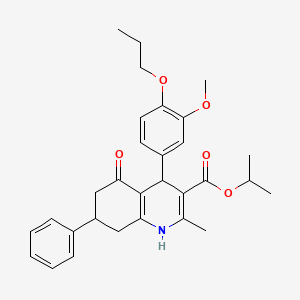
![N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4881143.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4881151.png)